An In-depth Technical Guide to 5-Isopropyl-1H-pyrazole-3-methanol: Molecular Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 5-Isopropyl-1H-pyrazole-3-methanol: Molecular Structure, Properties, and Synthetic Considerations
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic strategies pertaining to 5-Isopropyl-1H-pyrazole-3-methanol. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related pyrazole derivatives to offer robust theoretical and practical insights. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the versatile pyrazole scaffold. We will delve into the structural elucidation, potential synthetic routes, and the broader context of pyrazole derivatives in medicinal chemistry, supported by authoritative references.
Introduction to the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its structural versatility and capacity for diverse chemical modifications have established it as a "privileged scaffold" in the design of therapeutic agents.[1][3] Numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil, feature a pyrazole core, underscoring its significance in modern pharmacology.[2][4] The unique electronic properties of the pyrazole nucleus allow for a wide range of interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][5][6][7]
This guide focuses on a specific, functionalized derivative, 5-Isopropyl-1H-pyrazole-3-methanol, providing a detailed examination of its molecular characteristics and potential for further development.
Molecular Structure and Physicochemical Properties
The molecular structure of 5-Isopropyl-1H-pyrazole-3-methanol is defined by a central pyrazole ring, substituted with an isopropyl group at the 5-position and a methanol group at the 3-position. Based on this structure, we can deduce its chemical formula and molecular weight.
| Property | Value |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | (5-isopropyl-1H-pyrazol-3-yl)methanol |
The presence of the hydroxyl group in the methanol substituent and the nitrogen atoms in the pyrazole ring suggests that this molecule can act as both a hydrogen bond donor and acceptor, influencing its solubility and interactions with biological macromolecules. The isopropyl group, being lipophilic, will contribute to the molecule's overall hydrophobicity.
Synthetic Strategies and Methodologies
Proposed Synthetic Workflow
A logical synthetic pathway would commence with the synthesis of a 5-isopropyl-1H-pyrazole-3-carboxylic acid derivative, which can then be reduced to the desired alcohol.
Caption: Proposed synthetic workflow for 5-Isopropyl-1H-pyrazole-3-methanol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical adaptation based on the synthesis of (1H-pyrazol-3-yl)methanol.[8]
Step 1: Synthesis of 5-Isopropyl-1H-pyrazole-3-carboxylic acid
This intermediate can be synthesized via a cyclocondensation reaction between a suitable 1,3-dicarbonyl compound bearing an isopropyl group and hydrazine hydrate.
Step 2: Reduction to 5-Isopropyl-1H-pyrazole-3-methanol
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
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Addition of Reactant: Dissolve 5-Isopropyl-1H-pyrazole-3-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
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Work-up: Filter the resulting solid through a pad of Celite® and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-Isopropyl-1H-pyrazole-3-methanol.
Structural Characterization and Analytical Techniques
The structural confirmation of the synthesized 5-Isopropyl-1H-pyrazole-3-methanol would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropyl protons (a doublet and a septet), the methylene protons of the methanol group (a singlet or doublet depending on coupling to the hydroxyl proton), the pyrazole ring proton, and the N-H and O-H protons. The chemical shifts of the N-H and O-H protons can be variable and may be confirmed by D₂O exchange.[9]
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbons of the isopropyl group, the methylene carbon, and the carbons of the pyrazole ring.[10]
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum should display characteristic absorption bands for the O-H and N-H stretching vibrations (typically broad bands in the region of 3200-3600 cm⁻¹), C-H stretching of the alkyl groups, and C=N and C=C stretching of the pyrazole ring.[11]
Applications in Drug Discovery and Medicinal Chemistry
The functional groups present in 5-Isopropyl-1H-pyrazole-3-methanol make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.
Logical Relationship of Functional Groups to Potential Applications
Caption: Relationship between the functional groups of 5-Isopropyl-1H-pyrazole-3-methanol and their potential applications in drug development.
The hydroxyl group can be readily modified through esterification or etherification to create prodrugs with improved pharmacokinetic properties or to act as a handle for further functionalization. The pyrazole core itself is known to coordinate with metal ions in metalloenzymes and can be a key pharmacophore for a variety of biological targets.[12] The isopropyl group can enhance binding to hydrophobic pockets in target proteins and improve membrane permeability.
The broad spectrum of biological activities associated with pyrazole derivatives suggests that 5-Isopropyl-1H-pyrazole-3-methanol could serve as a valuable starting material for the discovery of novel agents with anticancer, anti-inflammatory, or antimicrobial properties.[5][7][13]
Conclusion
5-Isopropyl-1H-pyrazole-3-methanol, while not extensively documented, represents a molecule of significant interest for chemical and pharmaceutical research. Its structure combines the versatile pyrazole scaffold with functional groups that are amenable to a wide range of chemical transformations. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for its preparation and characterization. As the field of medicinal chemistry continues to explore the vast chemical space of heterocyclic compounds, well-characterized building blocks like 5-Isopropyl-1H-pyrazole-3-methanol will be instrumental in the development of the next generation of therapeutic agents.
References
-
Faria, J. V., et al. (2017). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 22(9), 1429. [Link]
-
Kumar, A., et al. (2021). Pharmacological Activities of Pyrazole and Its Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 21(15), 2046-2068. [Link]
-
El-Sayed, M. A. A., et al. (2023). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 16(10), 105151. [Link]
-
Kumar, K. A., & Jayaroopa, P. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research, 5(4), 1473-1486. [Link]
-
Pasha, M. A. (2015). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. International Journal of ChemTech Research, 8(7), 123-131. [Link]
-
Aly, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]
-
Ilies, M., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(23), 7809. [Link]
-
Gosavi, G., et al. (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 10(6). [Link]
-
Sharma, R., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor, 1(3), 61-70. [Link]
-
Desai, N. C., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals, 14(1), 1-6. [Link]
-
Pathak, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Applied Pharmaceutical Science, 6(3), 188-199. [Link]
-
Singh, R. K., et al. (2023). Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications, 8(3), 116-126. [Link]
-
Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]
-
Shaikh, M. H., & Pawar, S. S. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]
-
Patel, P. D., et al. (2019). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. Journal of Pharmaceutical Research, 12(4), 23-30. [Link]
-
Wang, Y., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210825. [Link]
-
Shinde, S. D., et al. (2023). A facile synthesis of pyrazole derivatives in neat WERSA. Journal of the Indian Chemical Society, 100(10), 101174. [Link]
-
Ferreira, R. J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 35. [Link]
-
G., W., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. ARKIVOC, 2004(5), 116-133. [Link]
-
Ghandour, H., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 18(2), 65-78. [Link]
-
Ilies, M., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8198. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]
- 4. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. (1H-PYRAZOL-3-YL)METHANOL | 23585-49-1 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. connectjournals.com [connectjournals.com]
- 12. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]
- 13. pjoes.com [pjoes.com]
